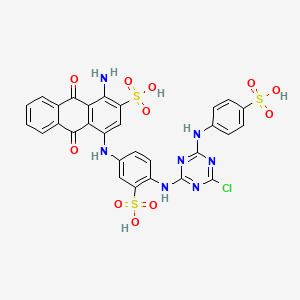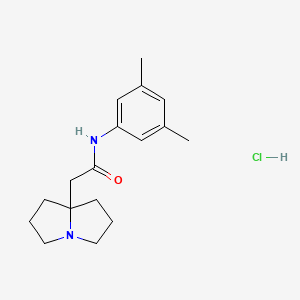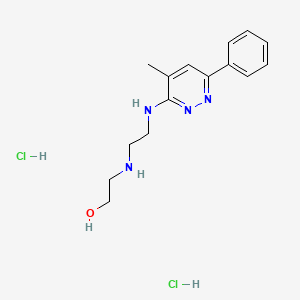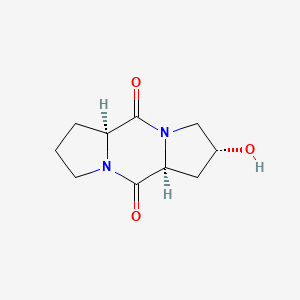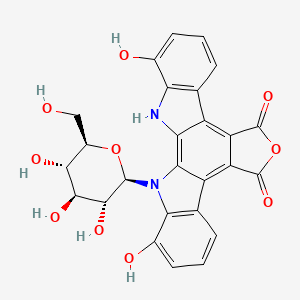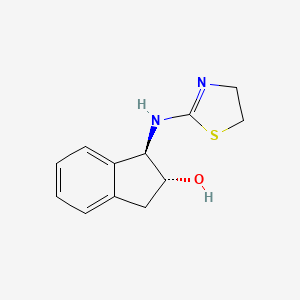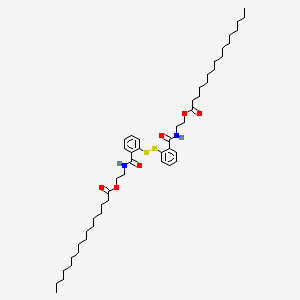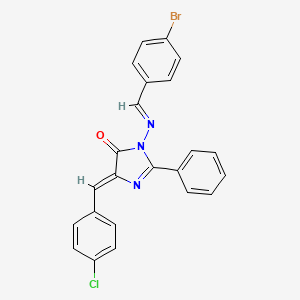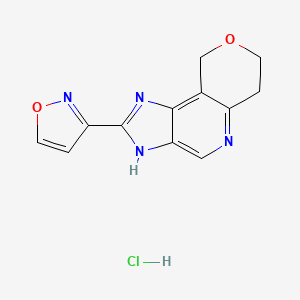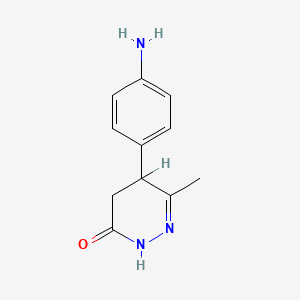
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring with a 4-aminophenyl and a methyl group attached. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized pyridazinone derivatives, reduced dihydropyridazinones, and various substituted pyridazinone compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anti-cancer properties.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,4-Triazoles: These compounds are also nitrogen-containing heterocycles with significant pharmacological properties.
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazinone ring with an aminophenyl and methyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
117903-07-8 |
|---|---|
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-3-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H13N3O/c1-7-10(6-11(15)14-13-7)8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,14,15) |
Clave InChI |
IBJHHNXUUIHLKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)CC1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


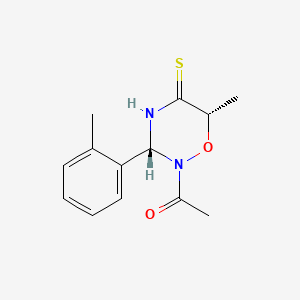
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)

